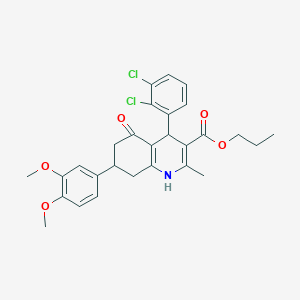![molecular formula C23H24N2O4 B11630531 Ethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11630531.png)
Ethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate is a complex organic compound with the following chemical formula:
C23H24N2O4
. It belongs to the quinoline family and contains an indole moiety. Quinolines are heterocyclic aromatic compounds that exhibit diverse biological activities and have applications in various fields.Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the Fischer indole synthesis, which utilizes phenylhydrazine and a cyclohexanone derivative. Methanesulfonic acid (MsOH) is often used as a catalyst. The reaction proceeds under reflux conditions in methanol, yielding the desired tricyclic indole product .
Industrial Production Methods: While specific industrial production methods may vary, the synthetic route mentioned above can be adapted for large-scale production. Optimization of reaction conditions, scalability, and purification processes are essential considerations.
Analyse Chemischer Reaktionen
Reaktivität: Ethyl-4-{[3-(Ethoxycarbonyl)phenyl]amino}-6,8-dimethylchinolin-3-carboxylat kann verschiedene chemische Reaktionen eingehen:
Oxidation: Es kann unter geeigneten Bedingungen oxidiert werden.
Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren.
Substitution: Substituenten am Phenylring können ersetzt werden.
Weitere Transformationen: Abhängig von den Reaktionsbedingungen können weitere Transformationen auftreten.
Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO₄) oder Chromsäure (H₂CrO₄).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄).
Substitution: Verschiedene Nucleophile (z. B. Amine, Alkoxide) können verwendet werden.
Weitere Transformationen: Säure-katalysierte oder Base-katalysierte Reaktionen.
Hauptprodukte: Die spezifischen gebildeten Produkte hängen von den Reaktionsbedingungen und den vorhandenen Substituenten ab. Eine detaillierte Analyse würde experimentelle Daten erfordern.
Wissenschaftliche Forschungsanwendungen
Medizin: Untersuchung seiner pharmakologischen Eigenschaften, einschließlich antiviraler Aktivität .
Chemie: Erforschung seiner Reaktivität und Verwendung als Baustein für andere Verbindungen.
Industrie: Betrachtung seiner Rolle in der Materialwissenschaft oder als Vorläufer für die Medikamentenentwicklung.
5. Wirkmechanismus
Der Wirkmechanismus der Verbindung beinhaltet wahrscheinlich Interaktionen mit spezifischen molekularen Zielstrukturen oder -wegen. Weitere Forschung ist erforderlich, um diese Details zu klären.
Wirkmechanismus
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Vergleich Mit ähnlichen Verbindungen
Um seine Einzigartigkeit hervorzuheben, sollte Ethyl-4-{[3-(Ethoxycarbonyl)phenyl]amino}-6,8-dimethylchinolin-3-carboxylat mit strukturell verwandten Verbindungen verglichen werden. Leider habe ich im Moment keine spezifischen Informationen über ähnliche Verbindungen.
Eigenschaften
Molekularformel |
C23H24N2O4 |
|---|---|
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
ethyl 4-(3-ethoxycarbonylanilino)-6,8-dimethylquinoline-3-carboxylate |
InChI |
InChI=1S/C23H24N2O4/c1-5-28-22(26)16-8-7-9-17(12-16)25-21-18-11-14(3)10-15(4)20(18)24-13-19(21)23(27)29-6-2/h7-13H,5-6H2,1-4H3,(H,24,25) |
InChI-Schlüssel |
QBJWDIMHBADULF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=C(C=NC3=C(C=C(C=C32)C)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630448.png)

![(6Z)-2-butyl-5-imino-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630455.png)
![(6Z)-5-imino-3-phenyl-6-[(2E)-3-phenylprop-2-en-1-ylidene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630471.png)

![(5E)-5-({1-[4-(Adamantan-1-YL)phenyl]-2,5-dimethyl-1H-pyrrol-3-YL}methylidene)imidazolidine-2,4-dione](/img/structure/B11630479.png)
![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-[(thiophen-2-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B11630484.png)
![Ethyl 6-chloro-4-[(4-hydroxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11630497.png)
![methyl 2-[3-hydroxy-5-(4-methoxyphenyl)-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11630505.png)
![5-(4-tert-butylphenyl)-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11630513.png)
![4-(5-((2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B11630517.png)
![Prop-2-en-1-yl 5-cyano-4-(furan-2-yl)-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11630524.png)
![4,4-dimethyl-13-piperidin-1-yl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11630536.png)
![Ethyl 5-{[(pentafluorophenoxy)acetyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11630539.png)
